alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-D-Glc
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Description
Alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-D-Glc is a linear trisaccharide comprising D-glucose (at the reducing end) having an alpha-D-galactosyl-(1->4)-beta-D-galactosyl moiety at the 4-position.
Scientific Research Applications
Conformation and Mimicry in Bacterial Structures
A study on Shigella dysenteriae type 2 revealed that the branched repeating unit of its O-antigenic polysaccharide, including the alpha-D-Gal-(1->4)-beta-D-Gal moiety, arranges in a compact helical structure. This conformation may allow it to mimic globo structures and evade recognition by the host's immune system, indicating its potential role in bacterial pathogenesis and immune system interactions (Rosen, Robobi, & Nyholm, 2002).
Sugar Sensing and Enzyme Regulation in Plants
The compound is also implicated in the modulation of enzyme expression in plants. A study on barley embryos highlighted the existence of independent sensing mechanisms for glucose and disaccharides, crucial in modulating the expression of alpha-amylase. This study underscores the importance of disaccharide structures, including those similar to alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-D-Glc, in plant sugar-sensing and metabolic regulation (Loreti, Alpi, & Perata, 2000).
Synthesis and Binding Studies
The structural motif has been a focal point in synthetic chemistry aimed at understanding biological interactions. A study synthesized derivatives of the alpha-Gal epitope, including the alpha-D-Gal-(1->3)-beta-D-Gal terminus, to evaluate binding with anti-alpha-Gal antibodies. This research is pivotal for xenotransplantation, as the recognition of these epitopes by antibodies can lead to hyperacute rejection (Janczuk, Zhang, Andreana, Warrick, & Wang, 2002).
Biocatalysis and Prebiotic Synthesis
The motif is also relevant in biocatalysis and the synthesis of prebiotic compounds. Beta-galactosidases from certain bacteria have been used to produce prebiotic galacto-oligosaccharides from lactose, illustrating the compound's role in food science and nutrition (Splechtna, Nguyen, Steinböck, Kulbe, Lorenz, & Haltrich, 2006).
Enzymatic Activity Modulation
The structure also plays a role in modulating enzymatic activity. Research demonstrated that alpha-lactalbumin stimulates milk beta-1,4-galactosyltransferase I to transfer glucose from UDP-glucose to N-acetylglucosamine, a process critical in lactose synthesis, indicating the broader implications of this disaccharide structure in biochemical processes (Ramakrishnan, Shah, & Qasba, 2001).
properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9-,10-,11-,12-,13-,14-,15+,16?,17-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGDTMLNYKFZSV-ANKSBSNASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-D-Galp-(1->4)-beta-D-Galp-(1->4)-D-Glcp | |
CAS RN |
80446-87-3 |
Source
|
Record name | 4-O-(4-O-alpha-Galactopyranosyl-beta-galactopyranosyl)glucopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080446873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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